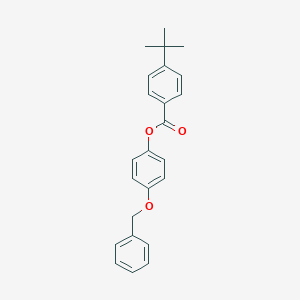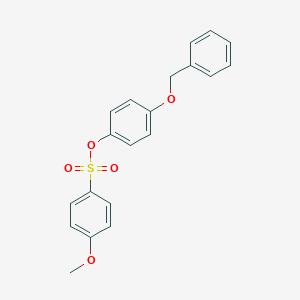![molecular formula C19H14N2O5S B403709 3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B403709.png)
3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is a complex organic compound that combines a thiazolidine ring, a nitrophenyl group, and a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one typically involves multi-step reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized by reacting 3-nitrobenzaldehyde with cysteine in the presence of a suitable catalyst. The resulting thiazolidine intermediate is then coupled with 2H-chromen-2-one through a carbonylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Solvent-free microwave-assisted synthesis has also been explored as a green chemistry approach to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted thiazolidine derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, affecting cellular pathways. The chromenone structure can intercalate with DNA, influencing gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds like thiazole and thiadiazole derivatives share structural similarities and biological activities.
Chromenone derivatives: Compounds with chromenone structures, such as coumarins, have similar applications in medicine and biology.
Uniqueness
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is unique due to its combination of a thiazolidine ring, nitrophenyl group, and chromenone structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H14N2O5S |
|---|---|
Poids moléculaire |
382.4g/mol |
Nom IUPAC |
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C19H14N2O5S/c22-17(15-11-12-4-1-2-7-16(12)26-19(15)23)20-8-9-27-18(20)13-5-3-6-14(10-13)21(24)25/h1-7,10-11,18H,8-9H2 |
Clé InChI |
CUXQAQSPRRZJSK-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403633.png)


![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B403636.png)
![4-(Diethylamino)benzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403638.png)

![6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B403641.png)





![N-{4-[(1E)-1-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B403649.png)
